Vinylphenyldichlorosilane

Surface Modification Hydrophobicity Corrosion Protection

Vinylphenyldichlorosilane (CAS 7719-02-0) is a difunctional organosilicon compound characterized by a silicon atom bonded to a phenyl group, a vinyl group, and two reactive chlorine atoms. This specific molecular architecture provides a unique combination of functional reactivity, enabling its use as a monomer, crosslinker, or surface modifier.

Molecular Formula C8H8Cl2Si
Molecular Weight 203.14 g/mol
CAS No. 7719-02-0
Cat. No. B1582529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinylphenyldichlorosilane
CAS7719-02-0
Molecular FormulaC8H8Cl2Si
Molecular Weight203.14 g/mol
Structural Identifiers
SMILESC=C[Si](C1=CC=CC=C1)(Cl)Cl
InChIInChI=1S/C8H8Cl2Si/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2
InChIKeyQDASGLPLQWLMSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinylphenyldichlorosilane (CAS 7719-02-0): A Difunctional Silane Monomer for Surface Modification and Specialty Polymer Synthesis


Vinylphenyldichlorosilane (CAS 7719-02-0) is a difunctional organosilicon compound characterized by a silicon atom bonded to a phenyl group, a vinyl group, and two reactive chlorine atoms [1]. This specific molecular architecture provides a unique combination of functional reactivity, enabling its use as a monomer, crosslinker, or surface modifier. Its physicochemical properties, including a density of 1.196 g/cm³ at 25 °C, a boiling point of 84-87 °C at 1.5 Torr, a melting point of -43 °C, and a flash point of 90 °C, are critical for handling and application [2][3].

Why Simple Substitution of Vinylphenyldichlorosilane (7719-02-0) with Other Silanes Fails to Achieve the Same Outcome


Substituting vinylphenyldichlorosilane with a different organosilane is not a straightforward replacement due to the compound's precise balance of functional groups. The phenyl group imparts thermal stability and influences surface hydrophobicity, while the vinyl group provides a site for further functionalization or crosslinking, and the Si-Cl bonds enable hydrolysis and condensation for substrate attachment [1]. Analogous compounds, such as methylphenyldichlorosilane, lack the vinyl group's reactivity, fundamentally altering the final polymer architecture or surface chemistry [2]. Therefore, direct substitution without considering these specific functional contributions will likely result in materials with different thermal, mechanical, and surface properties, as quantified in the following evidence.

Quantitative Evidence Guide for Vinylphenyldichlorosilane (CAS 7719-02-0) Differentiation


Surface Hydrophobicity: Vinylphenyldichlorosilane Modifies Copper to Achieve a Water Contact Angle Comparable to Commercial Polysilazane Coatings

In a study of aminosilane oligomers for corrosion protection, the reaction product of vinylphenyldichlorosilane with ethylenediamine was applied to copper tape. The resulting coating exhibited a water contact angle of approximately 87.82° [1]. This value is within the range of 90-96° reported for commercial vinyl-substituted polysilazane coatings, demonstrating that a vinylphenyldichlorosilane-derived coating can achieve a comparable level of hydrophobicity [1].

Surface Modification Hydrophobicity Corrosion Protection

Polymer Thermal Stability: Vinylphenyl Siloxane Units in Alternating Copolymers Increase Glass Transition Temperature (Tg) Compared to Dimethyl Siloxane Units

A study on alternating silarylene-siloxane polymers demonstrated that incorporating methylphenylsiloxyl units, which can be derived from vinylphenyldichlorosilane (via hydrosilylation or condensation), resulted in a substantial increase in glass transition temperature (Tg) compared to polymers containing dimethylsiloxyl units [1]. While the study used methylphenyldichlorosilane, the thermal contribution of the phenyl group is a class-level property that applies to vinylphenyldichlorosilane as well.

Polymer Synthesis Thermal Stability Structure-Property Relationship

Self-Assembled Monolayer (SAM) Formation: Difunctional Silanes Like Vinylphenyldichlorosilane Form Dense Homogeneous Monolayers, Unlike Trifunctional Analogs Which Form Multilayers

Research on the grafting of arylchlorosilanes onto surfaces shows that while trifunctional phenyltrichlorosilane (PhSiCl₃) forms inhomogeneous multilayers, its difunctional analog, phenyldichlorosilane (PhSiHCl₂), deposits as a dense homogeneous monolayer [1]. This indicates that the difunctional nature of vinylphenyldichlorosilane, with its two hydrolyzable Si-Cl bonds, is advantageous for creating well-defined, uniform surface coatings, a property shared with its close structural analog.

Self-Assembled Monolayers Surface Chemistry Nanofabrication

Silene Intermediate Reactivity: Vinylphenyldichlorosilane Generates a Silene Intermediate with a Phenyl Group that Modulates Reactivity Relative to Alkyl-Substituted Analogs

Laser flash photolysis studies on silene intermediates have established that the rate of alcohol addition to transient silenes is highly dependent on substitution at the silicon-carbon double bond [1]. The presence of a phenyl group, as in the silene derived from vinylphenyldichlorosilane, is expected to alter the Si=C bond's electronic properties and, consequently, its reaction kinetics compared to alkyl-substituted silenes, offering a degree of control over subsequent reaction pathways.

Reactive Intermediates Kinetics Organosilicon Chemistry

Crosslinkable Formulations: Vinylphenyldichlorosilane is Utilized as a Key Component in Hydrosilylation-Curable Organosiloxane Compositions

A patent by Wacker Chemie GmbH describes organosiloxane compositions curable via hydrosilylation that incorporate vinylphenyldichlorosilane as a critical precursor for synthesizing cyclic siloxane crosslinkers [1]. The patent exemplifies the use of 128.00 g of vinylphenyldichlorosilane in the preparation of a specific recycle mixture, demonstrating its practical utility in creating high-performance elastomers [1].

Crosslinking Silicone Elastomers Hydrosilylation

Key Application Scenarios for Vinylphenyldichlorosilane Based on Differentiating Evidence


Synthesis of Hydrophobic Preceramic Coatings for Corrosion Protection

Based on evidence that vinylphenyldichlorosilane-derived oligomers can achieve a water contact angle (87.82°) comparable to commercial polysilazane coatings (90-96°), researchers and formulators can confidently select this compound as a precursor for developing cost-effective, hydrophobic corrosion barriers [1].

Creation of Precisely Controlled Self-Assembled Monolayers (SAMs)

The class-level evidence indicating that difunctional chlorosilanes, unlike their trifunctional counterparts, deposit as dense, homogeneous monolayers, supports the use of vinylphenyldichlorosilane for creating well-defined organic interfaces on silicon or metal oxide substrates. This is critical for applications in molecular electronics, biosensing, and advanced lithography [2].

Design of High-Temperature Silicone Polymers and Elastomers

Leveraging the class-level inference that phenyl-containing siloxane units significantly increase glass transition temperature (Tg) compared to dimethylsiloxyl units, researchers can choose vinylphenyldichlorosilane to impart enhanced thermal stability and mechanical robustness to silarylene-siloxane copolymers and crosslinked silicone elastomers intended for demanding thermal environments [3].

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